Sulfurous acid, bis(1-methylpropyl) ester
Overview
Description
Sulfurous acid, bis(1-methylpropyl) ester: is an organic compound with the molecular formula C8H18O3S. It is also known as diisobutyl sulfite. This compound is an ester derived from sulfurous acid and isobutanol. It is characterized by its unique chemical structure, which includes a sulfur atom bonded to two oxygen atoms and two isobutyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfurous acid, bis(1-methylpropyl) ester can be synthesized through the esterification of sulfurous acid with isobutanol. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water formed during the esterification process. Common dehydrating agents include sulfuryl chloride or thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of sulfurous acid with isobutanol in the presence of a catalyst. The process is optimized to achieve high yields and purity of the ester. The reaction mixture is typically subjected to distillation to separate the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Sulfurous acid, bis(1-methylpropyl) ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can undergo hydrolysis to yield sulfurous acid and isobutanol.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfonic acid derivatives.
Substitution: The ester can participate in nucleophilic substitution reactions where the isobutyl groups are replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Sulfurous acid and isobutanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Sulfurous acid, bis(1-methylpropyl) ester has several applications in scientific research, particularly in the fields of chemistry, biology, and industry.
Chemistry:
- Used as a reagent in organic synthesis for the preparation of other sulfur-containing compounds.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological molecules and potential use in drug development.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
- Used in the development of novel pharmaceuticals.
Industry:
- Utilized as an intermediate in the production of other chemicals.
- Applied in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sulfurous acid, bis(1-methylpropyl) ester exerts its effects involves its interaction with various molecular targets. The ester can undergo hydrolysis to release sulfurous acid, which can then participate in redox reactions and interact with biological molecules. The molecular pathways involved in its action include the formation of reactive sulfur species that can modify proteins and other biomolecules.
Comparison with Similar Compounds
Sulfurous acid, diisopropyl ester: Contains isopropyl groups instead of isobutyl groups.
Sulfurous acid, dibutyl ester: Contains butyl groups instead of isobutyl groups.
Uniqueness: Sulfurous acid, bis(1-methylpropyl) ester is unique due to the presence of isobutyl groups, which impart distinct chemical and physical properties compared to other sulfurous acid esters
Properties
IUPAC Name |
dibutan-2-yl sulfite | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S/c1-5-7(3)10-12(9)11-8(4)6-2/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIOGLWQPURKKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OS(=O)OC(C)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301310154 | |
Record name | Bis(1-methylpropyl) sulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.29 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24769-51-5 | |
Record name | Bis(1-methylpropyl) sulfite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24769-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(1-methylpropyl) sulfite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301310154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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